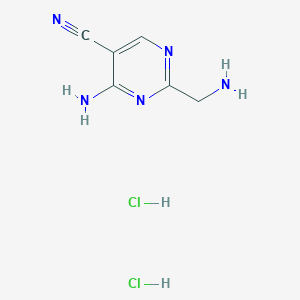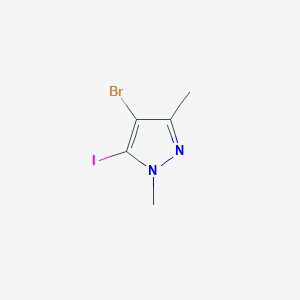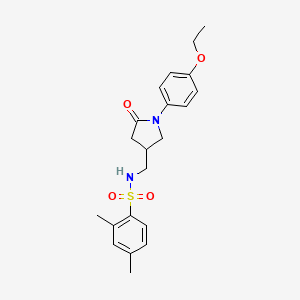
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound is likely to possess interesting chemical properties and potential biological activities, given its structural features which include amino and nitrile functionalities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a green method for synthesizing related compounds, such as 4-amino-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives, involves a one-pot condensation catalyzed by ammonium acetate in ethanol . Similarly, other pyrimidine derivatives can be synthesized through a three-component condensation process involving aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol . These methods emphasize the use of environmentally friendly conditions and readily available catalysts, which could be adapted for the synthesis of "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide array of compounds. For example, the structure of 2-amino-4-chloro-5-formyl-6-substituted pyrimidines has been studied, revealing that the pyrimidine rings are planar and the substituents show significant displacements from this plane . This suggests that the molecular structure of "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" would also exhibit a planar pyrimidine core with substituents that may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the chemical reactivity of a related compound, 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been explored with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . This indicates that "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" could also participate in similar reactions, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the isostructural nature of certain substituted pyrimidines has been observed, which affects their crystal and molecular structures and results in the formation of hydrogen-bonded sheets . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound. The presence of amino and nitrile groups in "4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride" would contribute to its chemical behavior, including
科学的研究の応用
Synthesis Methods
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile derivatives have been synthesized through various methods. One approach involved a one-pot, three-component reaction utilizing magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions (Rostamizadeh et al., 2013). Another method reported the synthesis of similar compounds via ultrasound-promoted synthesis, highlighting the environmentally friendly and rapid nature of the process (Tiwari et al., 2016).
Biological Activities
These compounds have been evaluated for various biological activities. For instance, certain derivatives demonstrated antibacterial activity, potentially offering new avenues for treating bacterial infections (Rostamizadeh et al., 2013). Additionally, their anticancer potential has been explored, with some derivatives showing significant activity against various human tumor cell lines (Tiwari et al., 2016).
Molecular Docking and ADME Studies
Molecular docking studies have been conducted to understand the binding modes of these compounds in the active sites of targeted enzymes. Alongside, ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds have been investigated, revealing good drug-like properties (Tiwari et al., 2016).
Spectroscopic Analysis
Studies involving Raman and infrared spectroscopy have been conducted to understand the molecular structure of related compounds, such as 4-Amino-2-chloropyrimidine-5-carbonitrile (Abuelela et al., 2016). These studies offer insights into the structural characteristics and stability of these compounds.
Potential Inhibitor Applications
Some derivatives have been designed as inhibitors for specific enzymes, such as dihydrofolate reductase, showing significant activity against various bacterial strains and highlighting their potential in antibacterial therapy (Wyss et al., 2003).
Antimicrobial Screening
Comprehensive antimicrobial screening of these derivatives has been conducted, demonstrating their efficacy against different bacterial and fungal strains. This includes studies on their ability to induce bacterial cell membrane rupture (Bhat & Begum, 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .
Mode of Action
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor . This inhibits the downstream signaling pathways, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, proliferation, and differentiation .
Result of Action
The inhibition of EGFR by 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile Dihydrochloride can lead to significant apoptotic effects in cells . For example, it has been shown to upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
特性
IUPAC Name |
4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBSJXYSSGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)
![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)



![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)
![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)
